molecular formula C11H8BrClN2 B14208484 5-Bromo-N-(4-chlorophenyl)pyridin-3-amine CAS No. 767342-23-4

5-Bromo-N-(4-chlorophenyl)pyridin-3-amine

Cat. No.: B14208484
CAS No.: 767342-23-4
M. Wt: 283.55 g/mol
InChI Key: ZXSVTCMQSTVYAV-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-chlorophenyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and an amine group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-chlorophenyl)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or more complex heterocycles .

Scientific Research Applications

5-Bromo-N-(4-chlorophenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(4-chlorophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(4-chlorophenyl)pyridin-3-amine is unique due to the presence of both bromine and a 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of diverse organic compounds .

Properties

CAS No.

767342-23-4

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-N-(4-chlorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8BrClN2/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7,15H

InChI Key

ZXSVTCMQSTVYAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=CN=C2)Br)Cl

Origin of Product

United States

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